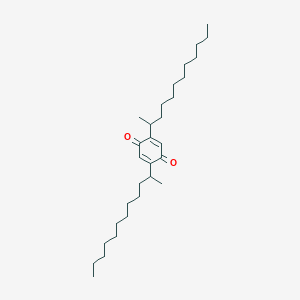
2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with dodecyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: The major product is the corresponding quinone.
Reduction: The major product is the hydroquinone derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic effects against cancer cell lines.
Industry: It is used in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound targets specific pathways involved in cell cycle regulation and apoptosis, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein .
類似化合物との比較
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its long alkyl chains, which enhance its lipophilicity and potentially improve its interaction with lipid membranes. This property may contribute to its effectiveness in inducing apoptosis in cancer cells .
特性
CAS番号 |
90836-51-4 |
|---|---|
分子式 |
C30H52O2 |
分子量 |
444.7 g/mol |
IUPAC名 |
2,5-di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H52O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26H,5-22H2,1-4H3 |
InChIキー |
FFNXNTQGOMFJJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)C1=CC(=O)C(=CC1=O)C(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
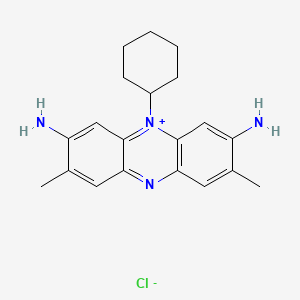
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
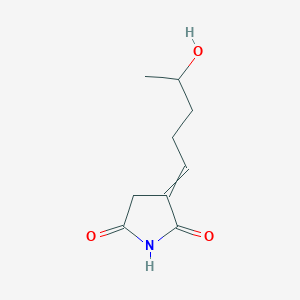
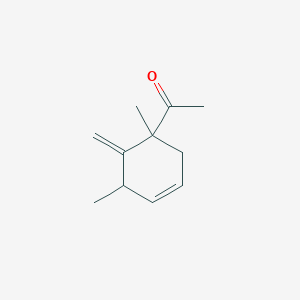

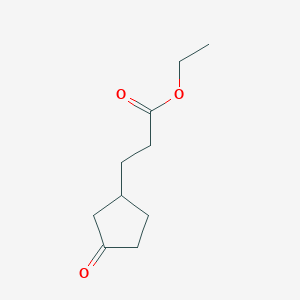
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
